Sulfonium, hydroxydimethyl-
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Overview
Description
Sulfonium, hydroxydimethyl-, also known as dimethylsulfonium hydroxide, is an organosulfur compound characterized by the presence of a sulfonium ion. Sulfonium ions are positively charged ions featuring three organic substituents attached to sulfur. These compounds are typically colorless solids that are soluble in organic solvents .
Preparation Methods
Sulfonium compounds are usually synthesized by the reaction of thioethers with alkyl halides. For example, the reaction of dimethyl sulfide with iodomethane yields trimethylsulfonium iodide. The reaction proceeds by a nucleophilic substitution mechanism (S_N2), where iodide is the leaving group . Industrial production methods often involve similar synthetic routes but on a larger scale, ensuring the efficient production of sulfonium salts.
Chemical Reactions Analysis
Sulfonium, hydroxydimethyl- undergoes various chemical reactions, including oxidation, reduction, and substitution. One notable reaction is the Corey-Chaykovsky Reaction, where sulfur ylides react with carbonyl compounds such as ketones or imines to form epoxides or aziridines . Common reagents used in these reactions include strong bases for deprotonation and electrophilic methylating agents . Major products formed from these reactions include three-membered cyclic products like epoxides and cyclopropanes .
Scientific Research Applications
Sulfonium compounds, including sulfonium, hydroxydimethyl-, have significant applications in scientific research. They are used as surrogates for diazo compounds in various chemical transformations, offering safer alternatives in industrial applications . In biology and medicine, sulfonium compounds like S-adenosylmethionine play crucial roles in methylation processes and biosynthesis of essential compounds . Additionally, sulfonium salts are precursors to sulfur ylides, which are valuable in carbon-carbon bond-forming reactions .
Mechanism of Action
The mechanism of action of sulfonium, hydroxydimethyl- involves its ability to act as a nucleophile in various chemical reactions. The sulfonium ion, with its positively charged sulfur atom, can interact with electrophilic centers, facilitating nucleophilic substitution and addition reactions . This reactivity is exploited in the Corey-Chaykovsky Reaction, where the ylide initially acts as a nucleophile toward the carbonyl compound, leading to the formation of cyclic products .
Comparison with Similar Compounds
Sulfonium, hydroxydimethyl- can be compared with other sulfonium compounds such as trimethylsulfonium iodide and S-adenosylmethionine. While all these compounds feature a sulfonium ion, their reactivity and applications differ. For instance, S-adenosylmethionine is widely used in biological methylation processes, whereas trimethylsulfonium iodide is commonly used in synthetic organic chemistry . The unique reactivity of sulfonium, hydroxydimethyl- in forming cyclic products through the Corey-Chaykovsky Reaction highlights its distinctiveness among sulfonium compounds .
Properties
CAS No. |
43630-10-0 |
---|---|
Molecular Formula |
C2H7OS+ |
Molecular Weight |
79.14 g/mol |
IUPAC Name |
hydroxy(dimethyl)sulfanium |
InChI |
InChI=1S/C2H7OS/c1-4(2)3/h3H,1-2H3/q+1 |
InChI Key |
QVIGVNQJQRRBIE-UHFFFAOYSA-N |
Canonical SMILES |
C[S+](C)O |
Origin of Product |
United States |
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